Methyl 4-iodo-1H-indazole-6-carboxylate

説明

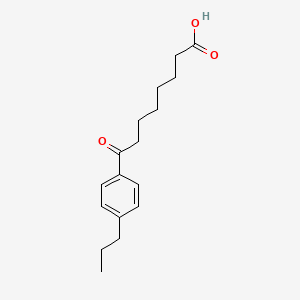

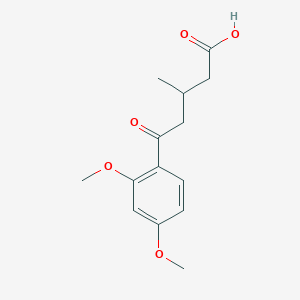

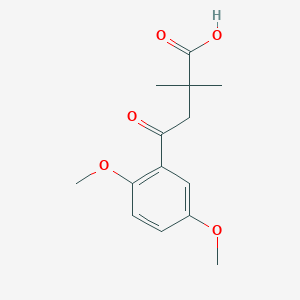

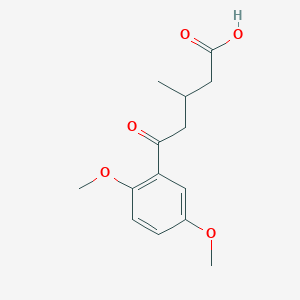

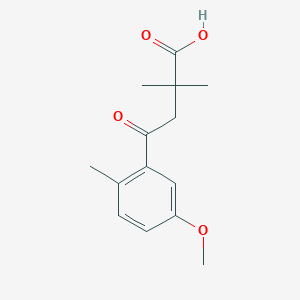

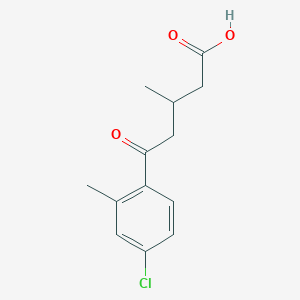

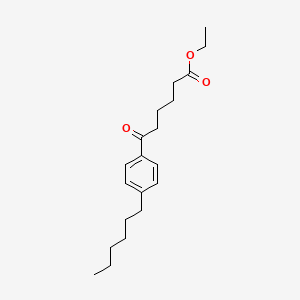

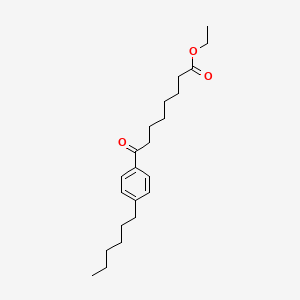

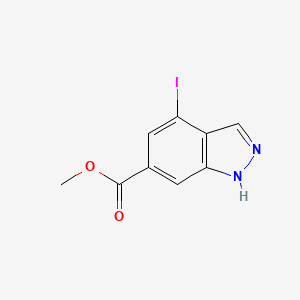

“Methyl 4-iodo-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 885519-33-5 . It has a molecular weight of 302.07 . The compound is typically stored at 0-8°C and appears as a brown powder .

Synthesis Analysis

The synthesis of indazoles, including “Methyl 4-iodo-1H-indazole-6-carboxylate”, has been a topic of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “Methyl 4-iodo-1H-indazole-6-carboxylate” is1S/C9H7IN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Physical And Chemical Properties Analysis

“Methyl 4-iodo-1H-indazole-6-carboxylate” is a brown powder that is soluble in water . It has a molecular weight of 302.07 and is typically stored at 0-8°C .科学的研究の応用

Enthalpy of Formation

The standard molar enthalpy of formation of compounds related to Methyl 4-iodo-1H-indazole-6-carboxylate, such as 1-methyl-1H-indazole-6-carboxylic methyl ester, has been studied both experimentally and theoretically. This research is crucial in understanding the energetic and structural influences of carbonyl and acetate groups in these compounds (Orozco-Guareño et al., 2019).

Synthesis and Structural Analysis

Novel synthetic approaches and structural analyses of compounds closely related to Methyl 4-iodo-1H-indazole-6-carboxylate, such as t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters, have been reported. This research provides insight into the stereochemistry and molecular structure of these indazole derivatives (Murugavel et al., 2010).

Analytical and Structural Characterization

A comprehensive analytical and structural characterization of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, a compound similar to Methyl 4-iodo-1H-indazole-6-carboxylate, has been performed. This includes gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and spectroscopic methods. Such research is vital for understanding the physical and chemical properties of these substances (Dybowski et al., 2021).

Synthesis of Heteroaromatic Systems

Research on the synthesis of related compounds, like Methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, provides valuable insights into the creation of novel heteroaromatic systems. This can be crucial for the development of new materials and pharmaceuticals (Starosotnikov et al., 2002).

Supramolecular Structure Study

The study of the supramolecular structure of NH-indazoles, which are structurally similar to Methyl 4-iodo-1H-indazole-6-carboxylate, has been conducted. This includes the analysis of hydrogen bonding and aromatic interactions, which are key for understanding the molecular interactions and stability of these compounds (Teichert et al., 2007).

Safety And Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

methyl 4-iodo-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBDWCSGYBKAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646183 | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-1H-indazole-6-carboxylate | |

CAS RN |

885519-33-5 | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。